molecular formula C₁₆H₇D₄N₃O₃ B1140282 Para Red-d4 CAS No. 1185235-75-9

Para Red-d4

Cat. No.: B1140282
CAS No.: 1185235-75-9
M. Wt: 297.3
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Para Red-d4, chemically known as 4-aminophenyl azomethane

Mode of Action

This compound, like other azo dyes, is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

They can affect the function of enzymes and other proteins, potentially disrupting normal cellular functions .

Pharmacokinetics

It is known that this compound is soluble in alcohol, water, and chloroform , which suggests that it may be readily absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on the specific biological system in which it is introduced.

Result of Action

It is known that this compound is used as a biological stain , indicating that it can bind to certain cellular structures and alter their appearance. This suggests that this compound may have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its solubility and reactivity. Additionally, the presence of other molecules can affect the binding of this compound to its targets .

Chemical Reactions Analysis

Para Red-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Para Red-d4 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Para Red-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its ability to provide detailed metabolic analysis through deuterium labeling, making it a valuable tool in scientific research.

Properties

IUPAC Name

1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTPFVNWMLFMFW-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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